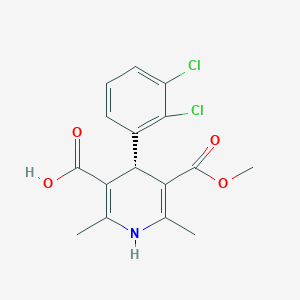

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester

Description

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester is a chiral 1,4-dihydropyridine (DHP) derivative primarily recognized as a key intermediate in synthesizing clevidipine butyrate, a short-acting calcium channel blocker used for hypertension management . Its structure features a 2,3-dichlorophenyl substituent at position 4, methyl groups at positions 2 and 6, and a monomethyl ester group at position 5, with a free carboxylic acid at position 3. The (4S)-stereochemistry is critical for its biological activity and synthetic utility .

Properties

Molecular Formula |

C16H15Cl2NO4 |

|---|---|

Molecular Weight |

356.2 g/mol |

IUPAC Name |

(4S)-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)/t13-/m0/s1 |

InChI Key |

LHAOQTPGTBGTIG-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of dihydropyridine derivatives such as this compound typically involves the Hantzsch pyridine synthesis , a well-established multi-component condensation reaction. The classical Hantzsch reaction combines:

- An aldehyde (here, 2,3-dichlorobenzaldehyde)

- Two equivalents of a β-ketoester (or a mixture of different β-ketoesters for asymmetrical esters)

- Ammonia or an ammonium salt as the nitrogen source

This reaction proceeds via a one-pot condensation and cyclization to yield the 1,4-dihydropyridine core with ester functionalities at the 3- and 5-positions.

Specific Methodologies for (4S)-4-(2,3-Dichlorophenyl) Derivatives

One-Pot Reaction Using 2,3-Dichlorobenzaldehyde and Mixed β-Ketoesters

- The preparation involves reacting 2,3-dichlorobenzaldehyde with two β-ketoesters: one being methyl acetoacetate (to introduce the monomethyl ester) and the other typically ethyl acetoacetate or a similar ester.

- Ammonia or ammonium acetate is used as the nitrogen source.

- The reaction is carried out in an alcoholic solvent such as ethanol or isopropanol under reflux conditions.

- This method yields the asymmetrical 1,4-dihydropyridine dicarboxylic acid monomethyl ester with good selectivity and yield.

Improved Process for Asymmetrical Esters (WO2000047560A2)

- A patented method describes an improved process to prepare asymmetrical 1,4-dihydropyridine-dicarboxylic acid esters with high purity and yield.

- Key features include:

- Use of phthalimido-ethoxy-acetoacetate or benzyloxy-acetoacetate intermediates to control substitution.

- Reaction with 2,3-dichlorobenzaldehyde and methyl-3-amino-crotonate.

- Avoidance of free ammonia to reduce side reactions and by-product formation.

- Reaction conducted in aliphatic alcohols under heating.

- The process allows industrial-scale manufacture without special apparatus.

- The product is isolated by crystallization after partial evaporation of the reaction mixture at low temperatures (0–5 °C).

- Yields are reported to be significantly higher than classical methods (up to or exceeding 70%).

Alternative Synthetic Routes

- Some methods use tert-butyl esters or other protecting groups on the β-ketoester to facilitate selective esterification and later deprotection steps.

- Enantioselective synthesis routes have been explored to obtain the (4S) stereoisomer, often involving chiral catalysts or resolution techniques, though detailed procedures are less commonly disclosed.

Data Tables and Comparative Yields

| Preparation Method | Key Reactants | Solvent | Temperature | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Classical Hantzsch (one-pot) | 2,3-Dichlorobenzaldehyde, methyl & ethyl acetoacetate, ammonia | Ethanol/Isopropanol | Reflux (~78°C) | 40–60 | Moderate | Side reactions possible, mixture of esters |

| Patented Improved Process (WO2000047560A2) | Phthalimido-ethoxy-acetoacetate, 2,3-dichlorobenzaldehyde, methyl-3-amino-crotonate | Ethanol | Reflux | 70–85 | High (>98%) | Reduced by-products, industrially scalable |

| Use of tert-butyl esters | Protected β-ketoesters | Various | Variable | 50–70 | High | Requires deprotection steps |

Research Discoveries and Notes

- The patented improved process addresses a major limitation of classical Hantzsch synthesis by reducing the formation of by-products through the elimination of free ammonia and use of protected intermediates, leading to higher purity and yield.

- The stereochemistry at the 4-position (4S) is typically controlled by the choice of chiral starting materials or resolution after synthesis, though direct asymmetric synthesis remains a challenge.

- The ester groups at the 3- and 5-positions can be selectively manipulated by using different β-ketoester derivatives, allowing for the preparation of monomethyl esters as in the target compound.

- Analytical methods such as HPLC and NMR are employed to confirm purity and stereochemistry.

- Stability and storage conditions recommend sealed, dry environments at room temperature or cooler to maintain compound integrity.

Summary and Recommendations for Preparation

To prepare (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid monomethyl ester efficiently:

- Employ a modified Hantzsch synthesis using 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ethyl acetoacetate analogs.

- Use ammonium acetate or controlled ammonia sources to minimize side reactions.

- Consider the patented approach involving phthalimido-protected intermediates to improve yield and purity.

- Conduct the reaction in ethanol or isopropanol under reflux, followed by crystallization at low temperatures.

- Characterize the product thoroughly to confirm stereochemistry and purity, using HPLC and NMR.

- For industrial scale, the patented method offers a robust, scalable route without specialized equipment.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The monomethyl ester group undergoes selective hydrolysis under basic conditions. For example:

-

Reaction with KOH in isopropanol at 80°C for 5–6 hours cleaves the ester, yielding the dicarboxylic acid derivative .

-

Subsequent acidification (HCl, pH 4.5) precipitates the product with 96.11% purity .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Product Purity | Yield |

|---|---|---|---|---|---|

| KOH (30g) | Isopropanol | 80°C | 5–6h | 96.11% | 260g |

Transesterification and Esterification

The methyl ester can participate in transesterification reactions. For instance:

-

Reaction with tetrabutylammonium iodide (Bu₄NI) in isopropanol facilitates ester exchange, forming mixed esters .

-

Acid-catalyzed esterification (e.g., trifluoroacetic acid) modifies the carboxylate groups, achieving a 75.2% yield in one protocol .

Table 2: Transesterification Parameters

| Catalyst | Solvent | Conditions | Product Yield |

|---|---|---|---|

| Bu₄NI (5.24L) | Isopropanol | RT, 4h stirring | 78.0% |

| TFA (1.5mmol) | Dichloromethane | 20°C, 2.5h | 75.2% |

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core is susceptible to oxidation, forming pyridine derivatives. While direct data on this compound is limited, analogous reactions for felodipine intermediates involve:

Stereochemical Stability

The (4S) configuration introduces chirality, influencing reactivity:

-

Racemization may occur under strongly acidic/basic conditions during hydrolysis .

-

Chiral resolution via recrystallization (e.g., isopropanol) is employed to maintain enantiopurity .

Decarboxylation

Under thermal or acidic conditions, decarboxylation of the carboxylic acid groups occurs:

Nucleophilic Substitution

The dichlorophenyl group may undergo substitution, though limited by steric hindrance:

Key Challenges and Research Gaps

Scientific Research Applications

Clevidipine intermediate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of clevidipine and other related compounds.

Biology: Studied for its interactions with biological systems and its role in modulating calcium channels.

Medicine: Essential in the development of clevidipine, which is used to manage acute hypertension and perioperative blood pressure control

Mechanism of Action

Clevidipine intermediate, once converted to clevidipine, exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells and subsequent vasodilation. The primary molecular target is the voltage-dependent L-type calcium channel subunit alpha-1F . This action results in a rapid reduction of arterial blood pressure without significantly affecting venous capacitance vessels .

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with analogous 1,4-dihydropyridine derivatives, emphasizing substituents, ester groups, molecular characteristics, and applications.

Structural and Functional Comparison

Data Table: Key Structural and Molecular Properties

Key Differences and Implications

Substituent Effects :

- The 2,3-dichlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, enhancing binding affinity to calcium channels compared to 4-chlorophenyl () or 3-nitrophenyl () derivatives .

- Nitro groups (e.g., in ) increase reactivity and are often used in pharmacological probes but may reduce metabolic stability compared to chlorinated analogs .

Ester Groups: Monomethyl esters (target compound, ) balance solubility and membrane permeability, whereas dibenzyl or bis(1-methylethyl) esters () enhance lipophilicity, favoring blood-brain barrier penetration .

Stereochemistry :

- The (4S)-configuration in the target compound is essential for its role in clevidipine synthesis, as enantiomers (e.g., (R)-form in ) exhibit divergent biological activities .

Applications :

- The target compound is exclusively synthetic , while analogs like the 3-nitrophenyl derivatives serve as reference standards () or intermediates for antihypertensive drugs (e.g., nimodipine analogs in ) .

Biological Activity

The compound (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester , commonly known as a derivative of Felodipine, is a member of the dihydropyridine class of calcium channel blockers. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Basic Information

- Molecular Formula : C17H17Cl2NO4

- Molecular Weight : 370.23 g/mol

- CAS Number : 91189-59-2

- IUPAC Name : Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Structural Representation

The structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The primary biological activity of (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester is its role as a calcium channel blocker . It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing calcium influx into vascular smooth muscle cells. This results in vasodilation and a subsequent decrease in blood pressure .

Pharmacological Effects

- Antihypertensive Activity : This compound has been shown to effectively lower blood pressure in hypertensive animal models.

- Vasodilation : It induces relaxation of vascular smooth muscle, contributing to its antihypertensive effects.

- Cardioprotective Effects : Studies suggest that it may provide protective effects against ischemic heart conditions due to its ability to reduce myocardial oxygen demand.

Study 1: Antihypertensive Efficacy

In a study conducted by Pharmaffiliates, the antihypertensive efficacy of (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester was evaluated in spontaneously hypertensive rats (SHR). The results demonstrated a significant reduction in systolic blood pressure after administration compared to control groups.

Study 2: Vascular Smooth Muscle Relaxation

Research published in various pharmacological journals highlighted the compound's ability to induce relaxation in isolated rat aortic rings. The relaxation effect was dose-dependent and was attributed to the inhibition of calcium influx through L-type calcium channels .

Study 3: Cardiovascular Safety Profile

A safety profile assessment indicated that while the compound effectively lowers blood pressure and induces vasodilation, it does not significantly affect heart rate or cardiac output at therapeutic doses. This suggests a favorable cardiovascular safety profile .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can stereochemical purity (4S configuration) be ensured?

- Methodological Answer : The compound is synthesized via modified Hantzsch dihydropyridine synthesis. Critical steps include:

- Esterification : Selective monomethyl esterification under controlled pH (e.g., using methanol with catalytic sulfuric acid).

- Chiral Resolution : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the (4S)-enantiomer.

- Quality Control : Validate stereochemical purity using polarimetry and chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for dihydropyridine ring protons (δ 4.8–5.2 ppm) and ester carbonyls (δ 165–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₇H₁₆Cl₂NO₅: 392.04).

- Purity Assessment : HPLC with UV detection (λ = 254 nm; >98% purity, as per ISO 17034 standards) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Dark glass vials at –20°C under inert gas (argon) to prevent oxidation.

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor via HPLC for ester hydrolysis or dihydropyridine ring oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across structural analogs?

- Methodological Answer :

- Comparative SAR : Compare calcium channel-blocking efficacy vs. analogs (e.g., nitrophenyl vs. dichlorophenyl derivatives) using patch-clamp electrophysiology.

- Data Normalization : Standardize assay conditions (e.g., voltage-gated Ca²⁺ channels in HEK293 cells) to minimize variability .

Q. What strategies are used to identify and quantify impurities like Clevidipine Butyrate Impurity V?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with MRM transitions for targeted impurity detection.

- Reference Standards : Cross-validate against synthesized impurities (e.g., diethyl ester byproducts from incomplete esterification) .

Q. How can poor aqueous solubility be addressed in in vivo studies?

- Methodological Answer :

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (size: 100–200 nm via dynamic light scattering) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.